2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C12H15N3O4S This compound is notable for its unique structure, which includes a nitro group, a tetrahydropyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the sulfonation of the benzene ring to attach the sulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in research on Parkinson’s disease.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O4S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-nitro-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-9-10-5-7-13-8-6-10/h1-5,13-14H,6-9H2 |
InChI Key |
YSCJXOBOCPJONA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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